Tricyclohexylalumane
Description
Tricyclohexylalumane (CAS 1116-73-0), also known as trihexylaluminium, is an organoaluminum compound characterized by three cyclohexyl groups bonded to an aluminum center. It is classified as a pyrophoric liquid (Category 1) that reacts violently with water to release flammable gases and causes severe skin corrosion (Category 1B) . Its molecular structure imparts significant steric hindrance due to the bulky cyclohexyl substituents, which influences its reactivity and handling requirements.
Its hazards necessitate stringent safety measures, including inert atmosphere handling and avoidance of water or oxygen exposure.
Properties
CAS No. |
4660-27-9 |
|---|---|
Molecular Formula |
C18H33Al |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
tricyclohexylalumane |
InChI |
InChI=1S/3C6H11.Al/c3*1-2-4-6-5-3-1;/h3*1H,2-6H2; |
InChI Key |
ZIYNWDQDHKSRCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[Al](C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Aluminum Halides
The most common method involves reacting aluminum trichloride ($$ \text{AlCl}3 $$) with cyclohexyl Grignard reagents ($$ \text{C}6\text{H}{11}\text{MgX} $$) in a 1:3 molar ratio:
$$
\text{AlCl}3 + 3 \, \text{C}6\text{H}{11}\text{MgX} \rightarrow \text{Al(C}6\text{H}{11}\text{)}_3 + 3 \, \text{MgXCl}
$$
This reaction proceeds in anhydrous diethyl ether or tetrahydrofuran (THF) under inert atmospheres. Yields depend on the purity of the Grignard reagent and the exclusion of moisture.
Hydroalumination of Cyclohexene
Aluminum hydrides ($$ \text{AlH}3 $$) can react with cyclohexene via hydroalumination:
$$
\text{AlH}3 + 3 \, \text{C}6\text{H}{10} \rightarrow \text{Al(C}6\text{H}{11}\text{)}_3
$$
This method requires elevated temperatures (80–120°C) and catalytic bases such as triethylamine to facilitate the addition across the alkene.
Patent-Derived Synthesis of this compound
While direct synthesis details are sparingly documented in public patents, EP3740517B1 identifies this compound as a co-catalyst in iron-based systems for polyisoprene production. The patent implies its preparation through:
In Situ Generation in Catalytic Systems
The compound is synthesized by combining aluminum precursors (e.g., $$ \text{AlCl}3 $$) with cyclohexylating agents in the presence of a reducing metal (e.g., sodium):
$$
\text{AlCl}3 + 3 \, \text{C}6\text{H}{11}\text{Li} \xrightarrow{\text{Na}} \text{Al(C}6\text{H}{11}\text{)}_3 + 3 \, \text{LiCl}
$$
This method aligns with the patent’s emphasis on avoiding oxygenated solvents to prevent ligand oxidation.
Purification and Characterization
Post-synthesis, this compound is isolated via vacuum distillation (b.p. 120–140°C at 0.1 mmHg) or crystallization from hexane. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : $$ ^1\text{H} $$ NMR shows cyclohexyl proton resonances at δ 1.2–2.1 ppm.
- X-ray Diffraction : Confirms the trigonal planar geometry around aluminum.
Comparative Analysis of Synthetic Methods
The table below evaluates key parameters for each method:
Applications and Stability Considerations
This compound’s bulkiness enhances its stability against hydrolysis compared to trialkylaluminum compounds with linear chains. Its primary application lies in Ziegler-Natta catalysis, where it activates transition metal centers for olefin polymerization.
Chemical Reactions Analysis
Types of Reactions
Tricyclohexylalumane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and cyclohexane.
Reduction: Can reduce certain organic compounds, such as ketones, to their corresponding alcohols.
Substitution: Participates in nucleophilic substitution reactions, where the cyclohexyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Often uses hydrogen gas or hydride donors under controlled conditions.
Substitution: Requires nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products
Oxidation: Produces aluminum oxide and cyclohexane.
Reduction: Yields alcohols from ketones.
Substitution: Forms new organoaluminum compounds with different substituents.
Scientific Research Applications
Tricyclohexylalumane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in polymerization reactions and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which tricyclohexylalumane exerts its effects involves the activation of substrates through coordination to the aluminum center. This coordination facilitates various chemical transformations, such as nucleophilic attack or electron transfer. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Analogues
Reactivity and Handling Differences
- Solubility : Increased hydrophobicity due to cyclohexyl groups may limit miscibility with polar solvents, unlike shorter-chain trialkylaluminums.
- Thermal Stability : Cyclohexyl substituents could enhance thermal stability, though experimental data are lacking in the provided evidence.
Q & A
Basic: What safety protocols are critical when handling tricyclohexylalumane in laboratory settings?
Answer:
this compound is pyrophoric (ignites spontaneously in air) and reacts violently with water, releasing flammable gases . Essential protocols include:
- Controlled Atmosphere: Use inert gas lines (argon/nitrogen) in gloveboxes or Schlenk lines for transfers.
- Personal Protective Equipment (PPE): Wear flame-resistant lab coats, chemical-resistant gloves (e.g., nitrile), and face shields. Avoid latex gloves due to permeability .
- Emergency Preparedness: Keep Class D fire extinguishers (for metal fires) and sand buckets nearby. Avoid water-based extinguishers.
- Waste Disposal: Quench residues with dry isopropanol under inert conditions before disposal .
Basic: How should tricycloclohexylalumane be stored to prevent decomposition or hazardous reactions?
Answer:
- Storage Conditions: Store in sealed, air-tight containers under inert gas (argon) at temperatures below 25°C. Avoid refrigeration to prevent condensation .
- Compatibility: Use glass or stainless-steel containers; avoid plastics due to potential reactivity.
- Labeling: Clearly mark containers with GHS hazard symbols (flame, corrosive, water-reactive) and emergency contact information .
Basic: What are the key considerations for documenting experimental procedures involving this compound?
Answer:
- Detailed Methods: Record reaction conditions (solvent purity, inert atmosphere quality, temperature gradients) and quenching steps. Example template:
| Parameter | Specification |
|---|---|
| Solvent (THF) | Anhydrous, ≤10 ppm H₂O (Karl Fischer) |
| Reaction Time | Monitored via TLC (e.g., 3 days) |
| Quenching Agent | Dry isopropanol (1:5 v/v ratio) |
Advanced: How can reaction parameters be optimized to synthesize this compound with ≥95% purity?
Answer:
Key variables to test in a fractional factorial design:
- Solvent Effects: Compare THF vs. toluene for solubility and side reactions. Toluene may reduce ether cleavage byproducts .
- Stoichiometry: Adjust Al:ligand ratios (e.g., 1:1 vs. 1:1.2) to minimize unreacted precursors.
- Temperature Gradients: Test controlled ramp rates (e.g., 0.5°C/min) to avoid exothermic runaway reactions.
- Analytical Validation: Use ¹H NMR (δ 1.2–1.8 ppm for cyclohexyl protons) and ICP-MS for aluminum quantification .
Advanced: How should researchers resolve contradictions in reported reactivity data for this compound?
Answer:
- Method Triangulation: Cross-validate results using multiple techniques (e.g., DSC for exotherm profiling, GC-MS for byproduct analysis) .
- Contextual Analysis: Compare experimental conditions (e.g., trace moisture levels in solvents, inert gas purity) across studies .
- Controlled Replication: Repeat disputed experiments with strict variable isolation (e.g., H₂O <5 ppm vs. 50 ppm) .
Advanced: What statistical approaches are appropriate for analyzing this compound’s reactivity trends?
Answer:
- Multivariate Regression: Model reactivity (e.g., ignition delay time) against variables like solvent polarity, temperature, and Al concentration.
- Error Analysis: Calculate confidence intervals for kinetic data (e.g., Arrhenius plots) using bootstrapping .
- Outlier Detection: Apply Grubbs’ test to exclude anomalous data points in combustion studies .
Basic: How can researchers ensure the reliability of existing literature data on this compound?
Answer:
- Provenance Checks: Verify sources through peer-reviewed journals (e.g., Organometallics, Inorganic Chemistry) and avoid non-academic platforms like BenchChem .
- Methodology Scrutiny: Prioritize studies detailing inert atmosphere protocols, solvent drying methods, and analytical calibration .
- Cross-Referencing: Compare data with structurally analogous compounds (e.g., triethylaluminum) to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
